molecular formula C9H9N3O2S B1387211 5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 922920-03-4

5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1387211
CAS No.: 922920-03-4
M. Wt: 223.25 g/mol
InChI Key: FNFQFYKJAHIZBR-UHFFFAOYSA-N
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Description

Classification and Nomenclature

5-Mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione represents a specialized member of the pyridopyrimidine family of heterocyclic compounds. The compound carries the Chemical Abstracts Service registry number 922920-03-4 and possesses the molecular formula C9H9N3O2S with a molecular weight of 223.25 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named 1,3-dimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione.

The structural designation pyrido[2,3-d]pyrimidine indicates the fusion pattern between the pyridine and pyrimidine ring systems, where the pyridine ring is annulated to positions 2 and 3 of the pyrimidine core. The numerical identifiers in the compound name specify the precise locations of functional groups: the mercapto group occupies position 5, while methyl substituents are located at positions 1 and 3 of the bicyclic framework. The dione designation refers to the presence of two carbonyl groups at positions 2 and 4, which are characteristic features of uracil-derived pyrimidine systems.

Alternative nomenclature systems recognize this compound through various synonyms, including this compound and 1,3-dimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione. The compound also carries identification codes such as AKOS005208198 and VU0500228-1 in commercial chemical databases. These multiple naming conventions reflect the compound's recognition across different chemical databases and research communities.

Position of this compound in Heterocyclic Chemistry

The compound occupies a distinctive position within heterocyclic chemistry as a member of the pyridopyrimidine class, which represents ortho-fused bicyclic heterocyclic structures formed by combining pyridine and pyrimidine rings. Pyridopyrimidines constitute one of four isomeric arrangements possible when fusing these two nitrogen-containing aromatic systems, with pyrido[2,3-d]pyrimidines being the most extensively studied variant in pharmaceutical research.

Within the broader context of nitrogen-containing heterocycles, pyrido[2,3-d]pyrimidines function as structural analogs of biogenic quinazolines and purines. This relationship positions this compound within the favored heterocyclic scaffolds hypothesis for drug development, a concept initially proposed by Evans in the late 1980s and subsequently refined by contemporary medicinal chemists. The compound's structural features place it among 1,3,8-triazanaphtalenes, which constitute important pharmacophores in modern medicinal chemistry.

The mercapto group at position 5 introduces sulfur functionality that significantly influences the compound's chemical reactivity and biological properties. This functional group enables various chemical transformations including oxidation reactions that can convert the mercapto group to disulfide bonds, alkylation reactions with alkyl halides or acyl chlorides, and metal coordination through sulfur atoms. Such reactivity patterns distinguish this compound from simpler pyrido[2,3-d]pyrimidine derivatives lacking sulfur functionality.

The presence of two methyl groups at positions 1 and 3 provides additional structural complexity that affects both the compound's physical properties and its potential for further chemical modification. These alkyl substituents influence solubility characteristics, metabolic stability, and molecular recognition properties that are crucial for biological activity. The specific positioning of these groups also affects the electronic distribution within the bicyclic system, potentially modulating the compound's interaction with biological targets.

Historical Development of Pyrido[2,3-d]pyrimidine Research

The historical development of pyrido[2,3-d]pyrimidine research traces its origins to fundamental investigations into pyrimidine chemistry during the 19th century. Early pyrimidine research began when Brugnatelli isolated alloxan in 1818 through the oxidation of uric acid with nitric acid, representing the first pyrimidine derivative to be characterized. Subsequent systematic studies of pyrimidines commenced in 1884 with Pinner's pioneering work, who synthesized derivatives through condensation reactions between ethyl acetoacetate and amidines.

The systematic investigation of pyrido[2,3-d]pyrimidines as a distinct chemical class emerged during the mid-20th century as researchers recognized the potential of bicyclic nitrogen heterocycles in pharmaceutical applications. Kisliuk and colleagues made significant contributions to this field in 1993 by developing synthetic methodologies for pyrido[2,3-d]pyrimidine-2,4-diamines, establishing foundational synthetic approaches that would influence subsequent research directions. Their work demonstrated the feasibility of constructing the pyrido[2,3-d]pyrimidine framework through reductive condensation reactions and pyridine annulation strategies.

Advances in pyrido[2,3-d]pyrimidine synthesis continued through the development of multiple synthetic routes. Researchers established four general approaches for constructing pyrido[2,3-d]pyrimidines starting from pyrimidine ring systems, including methods that add three carbon atoms, two carbon atoms, intramolecular cyclization of propionyl derivatives, and one-pot three-component reactions involving 4-aminopyrimidine. These synthetic developments provided the methodological foundation necessary for preparing specialized derivatives such as this compound.

The recognition of pyrido[2,3-d]pyrimidines as potential therapeutic agents gained momentum through discoveries of their biological activities. Research demonstrated that these compounds exhibited significant activity against various biological targets, including dihydrofolate reductase inhibition, which proved important for antiparasitic and anticancer applications. The development of compounds such as piritrexim, which possessed anti-parasitic, anti-folate, anti-psoriatic, and anti-tumor characteristics, highlighted the therapeutic potential of this chemical class.

Significance in Contemporary Chemical Research

This compound occupies a position of considerable significance in contemporary chemical research due to its unique structural features and potential applications in medicinal chemistry. Current research focuses on the compound's ability to function as a modulator of various signaling pathways, particularly through its interaction with specific molecular targets including enzymes and receptors involved in cellular processes.

Contemporary investigations have revealed that the compound's mechanism of action involves interaction with specific molecular targets, potentially including enzymes involved in cellular signaling and metabolic pathways. The mercapto group provides a reactive site that enables the formation of covalent bonds with target proteins, while the dimethyl substitution pattern influences the compound's selectivity and binding affinity. These properties suggest potential therapeutic applications in cancer treatment and inflammatory diseases through modulation of key cellular processes.

The compound's significance extends to its role as a synthetic intermediate for developing new derivatives with enhanced biological activities. The presence of the mercapto group enables various chemical transformations that can be utilized to create libraries of related compounds for structure-activity relationship studies. Research groups have demonstrated that modifications at the mercapto position can significantly alter biological properties, making this compound a valuable starting point for drug discovery efforts.

Property Value Reference
Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
Chemical Abstracts Service Number 922920-03-4
International Union of Pure and Applied Chemistry Name 1,3-dimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione
Simplified Molecular Input Line Entry System CN1C2=C(C(=S)C=CN2)C(=O)N(C1=O)C

Current synthetic methodologies for preparing this compound typically involve cyclization of 5-acetyl-4-aminopyrimidines under specific reaction conditions. Industrial production methods, while less extensively documented, generally involve scaling up laboratory syntheses while optimizing reaction conditions for efficiency and yield. The compound's chemical properties, including its reactivity due to the mercapto group and its physical characteristics influenced by the methyl substituents, make it a versatile starting material for further chemical modifications.

Properties

IUPAC Name

1,3-dimethyl-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-11-7-6(5(15)3-4-10-7)8(13)12(2)9(11)14/h3-4H,1-2H3,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFQFYKJAHIZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=S)C=CN2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the mercapto group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or disulfides, while nucleophilic substitution can introduce various functional groups at the mercapto position .

Scientific Research Applications

Medicinal Chemistry

5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is being investigated for its potential as an anticancer agent . Studies have shown that it can inhibit key enzymes such as protein tyrosine kinases and cyclin-dependent kinases, which are critical in cell signaling pathways related to proliferation and survival. This inhibition can lead to antiproliferative effects on cancer cells.

The compound exhibits a range of biological activities:

  • Antimicrobial Effects : It has demonstrated efficacy against various bacterial strains.
  • Antiproliferative Effects : In vitro studies indicate that it can reduce the growth of cancer cell lines.
    These properties make it a candidate for further development as a therapeutic agent.

Chemical Reactions

This compound can undergo several chemical transformations:

  • Oxidation : The mercapto group can be oxidized to form sulfoxides or disulfides.
  • Reduction : Reduction reactions can target the pyrimidine ring or other functional groups.
  • Substitution : The compound can participate in nucleophilic substitution reactions at the mercapto group.

These reactions are significant for synthesizing new derivatives that may exhibit enhanced biological activities.

Case Study 1: Anticancer Research

In a study exploring the anticancer potential of this compound, researchers found that derivatives of this compound effectively inhibited the growth of several cancer cell lines by targeting specific kinases involved in cell cycle regulation. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Mechanism of Action

The mechanism of action of 5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and proliferation pathways. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[2,3-d]Pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activities References
5-Mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 5-SH, 1,3-diMe C₉H₉N₃O₂S 239.07 Potential enzyme inhibition (theoretical)
3-Methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4-dione (2o) 3-Me, 1-(2,3,4-F₃Ph) C₁₄H₉F₃N₃O₂ 320.24 Herbicidal (PPO inhibition), strong H-bonding with Arg98/Thr176 in NtPPO
5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4-dione 5-NH₂, 1,3-diEt C₁₁H₁₄N₄O₂ 234.25 Unspecified bioactivity; high polarity due to amino group
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione 1,3,5-triMe C₁₀H₁₁N₃O₂ 205.21 Increased lipophilicity; potential kinase inhibition
6-Hydroxybenzoyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione (6a) 6-(2-OH-5-MeBz), 1-Me C₁₅H₁₁N₃O₄ 297.27 HOMO-LUMO gap = 3.93 eV; electronic stability
6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione 6-NH₂, 5-Cyclopropyl, 1,3-diMe C₁₂H₁₃N₅O₂ 265.27 Enhanced steric bulk; antimicrobial potential

Key Structural and Electronic Differences

Substituent Effects on Reactivity: The mercapto (-SH) group in the target compound provides stronger hydrogen-bonding capability compared to hydroxy (-OH) or amino (-NH₂) groups. This may enhance interactions with enzymes like α-amylase or PPO (protoporphyrinogen oxidase) .

Frontier Molecular Orbital (FMO) Analysis :

  • Derivatives with electron-withdrawing groups (e.g., 2o ’s trifluorophenyl) exhibit lower HOMO-LUMO gaps (ΔE ≈ 4.5 eV), enhancing electron transfer and herbicidal activity .
  • Hydroxybenzoyl derivatives (e.g., 6a ) show ΔE values of 3.93–4.10 eV, indicating moderate reactivity suitable for stable drug design .

Molecular Docking and Binding Interactions: Compound 2o forms π-π interactions with FAD and hydrogen bonds with Arg98/Thr176 in Nicotiana tabacum PPO, critical for herbicidal activity . The mercapto group in the target compound could theoretically bind to metal ions or cysteine residues in enzymes, a mechanism absent in methyl- or amino-substituted analogues .

Physicochemical Properties

  • Solubility: Methyl and cyclopropyl groups reduce aqueous solubility, whereas hydroxy/amino groups improve it. The mercapto group’s intermediate polarity may balance these effects .
  • Stability : Thiol (-SH) groups are prone to oxidation, necessitating stabilization strategies absent in oxygenated analogues .

Biological Activity

5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. Its unique structure features a fused pyridine and pyrimidine ring system, along with a mercapto group and two methyl groups. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. Notably, it has been shown to inhibit key enzymes such as:

  • Phosphatidylinositol 3-kinase (PI3K)
  • Protein tyrosine kinases

This inhibition disrupts critical signaling pathways involved in cell proliferation, survival, and inflammation, suggesting potential applications in cancer treatment and inflammatory diseases .

Anticancer Potential

Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies indicate that derivatives of this compound exhibit significant activity against cancer cells by inhibiting protein tyrosine kinases and cyclin-dependent kinases .
  • Molecular docking studies have predicted high binding affinities of 5-mercapto derivatives to target enzymes involved in cancer progression .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has shown effectiveness against various microbial strains, making it a candidate for further development in antimicrobial therapies .

Study on Enzyme Inhibition

A study focused on the inhibition of Plasmodium falciparum dihydrofolate reductase (PfDHFR) revealed that compounds similar to 5-mercapto derivatives displayed promising inhibitory activity with Ki values ranging from 1.3 to 243 nM. This highlights the potential of these compounds in developing antimalarial agents .

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The compound can undergo various reactions such as oxidation and substitution reactions due to the presence of the mercapto group .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrido[2,3-d]pyrimidin-5-one derivativesFused pyridine-pyrimidine ring systemSimilar kinase inhibition
Pyrido[2,3-d]pyrimidin-7-one derivativesDifferent functional group positionsVaries; some exhibit anti-cancer properties

The unique substitution pattern of this compound differentiates it from other derivatives in terms of chemical reactivity and biological properties .

Q & A

What are the common synthetic routes for 5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

Category: Basic
Methodological Answer:
The synthesis typically involves alkylation of pyrimidine precursors or nucleophilic substitution reactions. For example:

  • Alkylation : Reacting pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with alkylating agents (e.g., methyl iodide) under basic conditions (e.g., NaOMe) to introduce methyl groups at positions 1 and 3 .
  • Thiolation : Introducing the mercapto group (-SH) via substitution reactions with thiourea or phosphorus pentasulfide (P₂S₅) under reflux conditions .
    Key Parameters :
  • Solvents: DMF, acetone, or ethanol.
  • Catalysts: K₂CO₃ or NaOMe.
  • Reaction time: 4–10 hours under reflux.

Which spectroscopic and analytical techniques are used for structural characterization?

Category: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~3.2–3.5 ppm; carbonyl carbons at δ ~160–170 ppm) .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S-H stretches at ~2550 cm⁻¹) .
  • X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrimidine and substituent rings: ~60–70°) .
  • UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions (e.g., λmax ~270–300 nm) .

How can computational methods (e.g., DFT) enhance understanding of electronic properties?

Category: Advanced
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides insights into:

  • HOMO-LUMO Gaps : Predicts reactivity (e.g., ΔE = 3.91–4.10 eV for related derivatives) .
  • Molecular Electrostatic Potential (MEP) : Maps nucleophilic (negative regions) and electrophilic (positive regions) sites .
  • Natural Bond Orbital (NBO) Analysis : Quantifies charge transfer interactions (e.g., hyperconjugation between lone pairs and σ* orbitals) .
    Applications : Rational design of derivatives with tailored redox or binding properties.

How to resolve contradictions in reported biological activities across studies?

Category: Advanced
Methodological Answer:

  • Standardized Assays : Use consistent microbial strains (e.g., Staphylococcus aureus ATCC 25923) and protocols (e.g., broth microdilution) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thiazole vs. phenyl groups at position 6 alter antimicrobial potency) .
  • Mechanistic Studies : Evaluate enzyme inhibition (e.g., dihydrofolate reductase or kinase assays) to link structural features to activity .

What strategies optimize reaction yields in microwave-assisted synthesis?

Category: Advanced
Methodological Answer:

  • Microwave Parameters : Power (100–300 W), temperature (80–120°C), and irradiation time (5–30 minutes) reduce reaction times by 50–70% compared to conventional heating .
  • Solvent Selection : High dielectric solvents (e.g., DMSO, DMF) enhance microwave absorption and reaction efficiency .
  • Catalyst Screening : Ionic liquids or solid acids (e.g., SiO₂-supported H₃PO₄) improve regioselectivity .

How does NBO analysis elucidate charge transfer interactions?

Category: Advanced
Methodological Answer:
NBO analysis identifies stabilizing interactions through:

  • Second-Order Perturbation Energy (E²) : Quantifies donor-acceptor orbital interactions (e.g., LP(O)→σ*(C-S) with E² = 5–10 kcal/mol) .
  • Natural Population Analysis (NPA) : Assigns partial charges to atoms (e.g., sulfur in -SH group carries a negative charge of ~-0.3 e) .
    Example : In pyrido[2,3-d]pyrimidines, charge transfer from the pyrimidine ring to electron-withdrawing substituents enhances electrophilicity .

What are the known biological activities of this compound?

Category: Basic
Methodological Answer:

  • Antimicrobial Activity : Derivatives with thiazole substituents (e.g., 5-methyl-6-(2-methylthiazol-4-yl)) show MIC values of 8–16 µg/mL against S. aureus, outperforming metronidazole .
  • Enzyme Inhibition : Pyrido[2,3-d]pyrimidines inhibit adenosine kinase (IC₅₀ ~0.5 µM) and dihydrofolate reductase (IC₅₀ ~1.2 µM) .
    Follow-Up : Screen derivatives against Gram-negative bacteria or eukaryotic kinases to expand activity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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